{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride
Description
Properties
IUPAC Name |
[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSRQSYDIYXKN-HWYNEVGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate aminoethyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a heterocyclic system with three nitrogen atoms, enabling diverse reactivity:
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Electrophilic Substitution : The triazole ring can undergo electrophilic substitution at the N1 or N4 positions. For example, alkylation or acylation reactions are feasible in the presence of bases like triethylamine (as seen in Search Result ).
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Coordination Chemistry : The triazole nitrogen atoms can act as ligands for metal ions, forming coordination complexes. This is common in medicinal chemistry for designing metalloenzyme inhibitors.
Reactivity of the Aminoethyl Group
The (1R)-1-aminoethyl substituent introduces primary amine functionality, which participates in:
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Amide Bond Formation : Reaction with acyl chlorides or activated esters (e.g., HBTU-mediated coupling, as in Search Result ) yields amides.
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Schiff Base Formation : Condensation with aldehydes or ketones under mild acidic conditions generates imines.
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Protection/Deprotection : The amine can be protected with Boc (tert-butoxycarbonyl) groups under basic conditions, as demonstrated in Search Result , and later deprotected using HCl.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group exhibits typical alcohol reactivity:
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Esterification : Reaction with acid chlorides or anhydrides (e.g., acetic anhydride) forms esters.
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Oxidation : Mild oxidizing agents like pyridinium chlorochromate (PCC) could convert the alcohol to a carbonyl group.
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Etherification : Alkylation with alkyl halides in the presence of a base (e.g., NaH) produces ether derivatives.
Salt-Specific Reactivity
As a dihydrochloride salt, the compound’s reactions may require neutralization of the HCl counterions:
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Deprotonation : Treatment with a weak base (e.g., NaHCO3) liberates the free base, enhancing nucleophilicity for subsequent reactions.
Stability Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Research has indicated that triazole derivatives exhibit antifungal properties. For instance, compounds similar to {5-[(1R)-1-aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride have been tested against various fungal strains, showing promising results in inhibiting growth .
Cancer Research
Triazole derivatives are also being explored for their anticancer activities. Studies have demonstrated that modifications in the triazole ring can enhance the cytotoxic effects against cancer cell lines. The specific compound discussed may serve as a lead compound for further development in cancer therapeutics due to its structural attributes .
Agricultural Applications
Pesticide Development
The compound's triazole structure is beneficial in developing agricultural fungicides. Triazoles are known for their efficacy against a wide range of plant pathogens. The application of {5-[(1R)-1-aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride in formulating new pesticides could improve crop protection strategies .
Materials Science Applications
Polymer Chemistry
In materials science, triazole compounds have been utilized as building blocks for synthesizing polymers with unique properties. The incorporation of {5-[(1R)-1-aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride into polymer matrices can enhance thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The triazole ring plays a crucial role in binding to the target sites, while the aminoethyl group enhances its specificity and potency.
Comparison with Similar Compounds
Key Structural Features
The compound is compared to three structurally related 1,2,4-triazole derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s dihydrochloride salt and polar substituents suggest superior water solubility compared to mono-hydrochloride derivatives (e.g., ) .
- logP : Estimated to be lower (more hydrophilic) than analogs with hydrophobic groups (e.g., methyl or pyridinyl substituents in ) .
- Bioactivity: While specific data for the target compound is lacking, and highlight triazoles with anti-cancer and neurological applications. The hydroxymethyl and aminoethyl groups may enhance binding to enzymes or receptors involved in these pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {5-[(1r)-1-Aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride?
- Methodology :
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Step 1 : Coupling reactions using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60°C, as demonstrated in triazole derivative syntheses (e.g., substituting ethanol derivatives with triazole precursors) .
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Step 2 : Purification via column chromatography (silica gel, dichloromethane/methanol gradients) to isolate the dihydrochloride salt .
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Key reagents : (1R)-1-aminoethyl intermediates, methylsulfonyl-activated triazole precursors .
- Data Table : Synthetic Yields and Conditions
| Precursor | Base/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| (1R)-1-Aminoethyl ethanol | Cs₂CO₃/DMF | 60°C | 77% | |
| Methylsulfonyl-triazole | K₂CO₃/THF | 50°C | 65% |
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- 1H NMR : Characteristic peaks for the triazole ring (δ 7.3–8.7 ppm), chiral aminoethyl group (δ 1.8–2.0 ppm, doublet), and methanol proton (δ 3.5–4.0 ppm) .
- HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .
- X-ray crystallography : SHELX/ORTEP software used for resolving stereochemistry and salt formation .
Advanced Research Questions
Q. How can data contradictions in NMR spectra (e.g., diastereomer interference) be resolved?
- Methodology :
- Chiral chromatography : Use amylose-based columns to separate enantiomers .
- Variable-temperature NMR : Observe splitting patterns at elevated temperatures to distinguish dynamic stereochemical effects .
- Isotopic labeling : Introduce deuterated analogs to simplify proton assignments .
Q. What strategies optimize crystallization for X-ray diffraction studies of this hygroscopic salt?
- Approach :
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice stability .
- Anti-solvent vapor diffusion : Introduce hexane vapors to slowly precipitate crystals .
- Cryoprotection : Soak crystals in glycerol-containing solutions to prevent dehydration during data collection .
Q. What in vitro assays evaluate the compound’s antimicrobial activity, and how are results interpreted?
- Assays :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
- Data Interpretation :
- Synergy with β-lactams (e.g., reduced MIC in combination studies) suggests triazole-mediated cell wall disruption .
- Resistance profiling via repeated sub-MIC exposure identifies mutation hotspots .
Contradiction Analysis & Methodological Challenges
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Root Cause :
- Salt form variability : Dihydrochloride vs. free base forms exhibit differing solubility profiles (e.g., 28–33 mg/mL in water for dihydrochloride vs. <5 mg/mL for free base) .
- pH dependence : Solubility decreases above pH 7 due to deprotonation of the triazole ring .
- Resolution : Pre-dissolve in 0.1M HCl for aqueous stock solutions .
Structural and Functional Insights
Q. How does the dihydrochloride salt influence the compound’s reactivity in coordination chemistry?
- Mechanism :
- The protonated aminoethyl group acts as a bidentate ligand, binding transition metals (e.g., Cu²⁺) via NH and OH groups .
- Example : Formation of stable Cu(II) complexes (λmax = 650 nm, ε = 1200 M⁻¹cm⁻¹) confirmed by UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
